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azaspiro[3.5]nonane Oxalate

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This

document serves as a comprehensive technical guide on the core physicochemical properties

of 1-Oxa-7-azaspiro[3.5]nonane oxalate. As a pivotal building block in modern medicinal

chemistry, a thorough understanding of its characteristics is paramount for its effective

application. This guide moves beyond a simple data sheet, offering insights into the causality

behind experimental choices and providing validated protocols for its analysis, grounded in

established scientific principles.

Introduction: A Modern Scaffold for Drug Discovery
The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and

pharmacokinetic profiles has led medicinal chemists to "escape from flatland"—a strategic shift

towards molecules with greater three-dimensionality. In this context, the 1-Oxa-7-

azaspiro[3.5]nonane scaffold has emerged as a building block of significant interest. It is

recognized as a valuable structural alternative and bioisostere for the ubiquitous morpholine

and piperidine moieties often found in bioactive compounds.[1][2] The incorporation of this

spirocyclic oxetane motif can enhance metabolic stability and fine-tune physicochemical

properties such as solubility.[1][3]
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This guide provides an in-depth examination of the oxalate salt of 1-Oxa-7-

azaspiro[3.5]nonane. The formation of a salt is a critical step in drug development, often used

to improve a compound's stability, handling, and bioavailability. We will delve into its molecular

identity, core physicochemical properties, synthesis and salt formation, analytical

characterization, and applications, providing both foundational data and actionable

experimental protocols.

It is important to note that while the IUPAC name for the free base is 1-Oxa-7-

azaspiro[3.5]nonane, it is frequently referred to as 2-Oxa-7-azaspiro[3.5]nonane in various

commercial and literature sources. Furthermore, its oxalate salt can be found in different

stoichiometric ratios, most commonly as a 1:1 oxalate or a 2:1 hemioxalate. This guide will

address these variations to provide a clear and complete picture for the practicing scientist.

Chapter 1: Molecular Identity and Structure
A precise understanding of a molecule's structure and identity is the bedrock of all subsequent

research and development. This chapter defines the chemical makeup of 1-Oxa-7-
azaspiro[3.5]nonane oxalate.

Chemical Structure
The molecule is an ionic salt composed of the protonated 1-Oxa-7-azaspiro[3.5]nonane cation

and the oxalate dianion (in the case of the hemioxalate) or hydrogen oxalate anion (in the case

of the 1:1 salt). The spirocyclic core features an oxetane ring and a piperidine ring sharing a

single carbon atom.

Caption: Structure of the cationic and anionic components.

Nomenclature and Stoichiometry
Clarity in nomenclature is essential for reproducibility. The table below summarizes the key

identifiers for the free base and its common oxalate salt forms. Researchers should pay close

attention to the CAS number and molecular formula to ensure they are working with the correct

stoichiometric entity.
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Identifier
1-Oxa-7-
azaspiro[3.5]nonan
e (Free Base)

1-Oxa-7-
azaspiro[3.5]nonan
e Oxalate (1:1)

1-Oxa-7-
azaspiro[3.5]nonan
e Hemioxalate (2:1)

Synonym(s)
2-Oxa-7-

azaspiro[3.5]nonane

2-Oxa-7-

azaspiro[3.5]nonane

oxalate

2-Oxa-7-

azaspiro[3.5]nonane

hemioxalate

CAS Number 38674-21-4[4] 1408076-14-1[5][6][7] 1523617-84-6[8][9]

Molecular Formula C₇H₁₃NO[4] C₉H₁₅NO₅[6][7] C₁₆H₂₈N₂O₆[9][10]

Molecular Weight 127.18 g/mol [4] 217.22 g/mol [6] 344.40 g/mol [8][9][10]

The Spirocyclic Oxetane Motif: A Bioisosteric Advantage
The concept of bioisosterism, where one functional group is replaced by another with similar

physical or chemical properties to improve biological activity, is a cornerstone of drug design.

The oxetane ring in this scaffold is considered a polar equivalent of a gem-dimethyl group, a

common structural motif.[1] This substitution offers several advantages: it can improve

metabolic robustness against oxidative enzymes while providing a hydrogen bond acceptor to

interact with biological targets, potentially enhancing binding affinity.[1]

Bioisosteric Relationship of the Oxetane Motif

Gem-Dimethyl Group

- C(CH₃)₂ -

Non-polar, sterically bulky

Oxetane Moiety

- C(CH₂)₂O -

Polar, H-bond acceptor, metabolically robust

Bioisosteric Replacement
(Improves polarity & stability)

Click to download full resolution via product page
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Caption: Oxetane as a polar bioisostere for a gem-dimethyl group.

Chapter 2: Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both chemical

reactions and biological systems. This chapter outlines the known properties of 1-Oxa-7-
azaspiro[3.5]nonane oxalate.

Summary of Properties
The following table consolidates key physicochemical data gathered from various suppliers and

literature sources. Discrepancies in data, such as storage temperature, are noted and reflect

variations in supplier recommendations or purity grades.

Property Value Source(s)

Appearance White powder / solid [7][11]

Purity
Available as ≥95%, 97%,

≥98%
[6][7][11]

Storage Conditions

Room temperature or 2-8°C.

Store in a tightly closed

container under an inert

atmosphere.

[6][7][9][11]

Solubility

Expected to be soluble in polar

protic solvents (e.g., water,

methanol) and less soluble in

non-polar aprotic solvents.

Inferred from structure

Solubility
Scientific Rationale: As an organic salt, 1-Oxa-7-azaspiro[3.5]nonane oxalate's solubility is

governed by its ionic character and the nature of its constituent ions. The charged ammonium

cation and oxalate anion will readily interact with polar solvent molecules. Therefore, high

solubility is anticipated in polar protic solvents like water and methanol, which can solvate both

the cation and anion effectively through hydrogen bonding and dipole-dipole interactions.
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Conversely, in non-polar solvents such as hexanes or toluene, the compound is expected to be

poorly soluble due to the unfavorable energetics of solvating the charged species.

Practical Implications: Accurate solubility data is critical for:

Drug Formulation: Developing suitable delivery vehicles, whether for in vitro or in vivo

studies.

Reaction Chemistry: Selecting appropriate solvents for synthetic modifications.

Analytical Chemistry: Preparing samples for techniques like HPLC or NMR.

Stability and Storage
Commercial suppliers recommend storing the compound at either room temperature or

refrigerated (2-8°C) in a tightly closed container, often under an inert atmosphere.[6][7][9][11]

Expert Insight: The recommendation for an inert atmosphere and a tightly closed container

stems from two primary concerns:

Hygroscopicity: The salt's ionic nature makes it susceptible to absorbing moisture from the

air, which can affect its physical state and weighing accuracy.

Chemical Stability: While generally stable, the amine functionality could be susceptible to

long-term oxidative degradation. An inert atmosphere (e.g., nitrogen or argon) minimizes this

risk.

For long-term storage, refrigeration (2-8°C) is the more prudent choice to minimize the rate of

any potential degradation, ensuring the integrity of the material over time.

Chapter 3: Synthesis and Salt Formation
Understanding the synthesis of the compound and the specific procedure for salt formation is

crucial for researchers who may wish to produce it in-house or require a deeper knowledge of

potential impurities.

Synthesis of the Free Base
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A synthetic route to 2-oxa-7-azaspiro[3.5]nonane (an interchangeable name for the free base)

has been described in the literature.[1] The process is a multi-step sequence, highlighting the

chemical complexity involved in creating this valuable spirocyclic scaffold.

Conceptual Synthesis Workflow for the Free Base

N-tosyl-piperidine-4,4-diethyl ester

LiAlH₄ Reduction

Diol Intermediate

One-pot Mesylation & Ring Closure

N-tosyl-1-oxa-7-azaspiro[3.5]nonane

Tosyl Group Removal

1-Oxa-7-azaspiro[3.5]nonane (Free Base)

Click to download full resolution via product page

Caption: A high-level overview of the synthetic pathway.
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Protocol: Oxalate Salt Formation
The conversion of the free base into its oxalate salt enhances its stability and handling

properties, turning an oily or viscous liquid into a crystalline solid.[1] The following protocol is

adapted from a literature procedure.[1]

Objective: To prepare the solid oxalate salt from the free base for improved handling and

stability.

Methodology:

Dissolution: Dissolve the free base (1.0 equivalent) in a suitable organic solvent, such as

diethyl ether (Et₂O). The volume should be sufficient to ensure complete dissolution.

Drying (Optional but Recommended): Add a drying agent like sodium sulfate decahydrate

(Na₂SO₄·10H₂O) to the solution. Stir for 30 minutes.

Causality Explanation:This step removes any residual water from the free base or solvent.

Water can interfere with the crystallization process, potentially leading to an oil instead of a

solid precipitate.

Filtration: Filter the mixture to remove the drying agent.

Precipitation: To the clear filtrate, add a solution of anhydrous oxalic acid (0.5 to 1.0

equivalents, depending on the desired stoichiometry—hemioxalate vs. full oxalate) dissolved

in a minimal amount of a suitable solvent (e.g., diethyl ether).

Causality Explanation:Using anhydrous oxalic acid is critical. The presence of water in the

acid could inhibit the formation of a crystalline solid. The acid-base reaction between the

piperidine nitrogen and oxalic acid forms the ammonium oxalate salt, which is typically

much less soluble in non-polar organic solvents like diethyl ether, causing it to precipitate.

Isolation: A white precipitate should form immediately. Isolate the solid product by vacuum

filtration.

Drying: Wash the solid with a small amount of cold diethyl ether to remove any unreacted

starting materials and dry under vacuum to yield the final oxalate salt.
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Chapter 4: Analytical Characterization Protocols
Rigorous analytical characterization is a self-validating system that ensures the identity, purity,

and integrity of the material. This is a non-negotiable requirement in any research or drug

development setting to ensure data reproducibility and safety.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the compound.

Methodology:

Sample Preparation: Accurately weigh ~5-10 mg of the oxalate salt and dissolve it in ~0.6 mL

of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

Expert Insight:DMSO-d₆ is often an excellent choice for organic salts. It readily dissolves

the sample, and the amine and acid protons are often visible, which can be useful for

confirming salt formation. D₂O is also an option, but will result in the exchange of labile N-

H and O-H protons with deuterium.

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g.,

400 MHz or higher).

Data Analysis:

¹H NMR: Expect to see signals corresponding to the methylene protons of the piperidine

and oxetane rings. The integration of these signals should correspond to the 12 protons of

the spirocyclic core. The position of the N-H proton signal can be highly variable and may

be broad.

¹³C NMR: Expect to see signals for the unique carbons of the spirocyclic skeleton. A signal

far downfield (typically >160 ppm) will correspond to the carboxylate carbon of the oxalate

counter-ion.

Protocol: Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups present in the molecule.

Methodology:

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an

Attenuated Total Reflectance (ATR) FTIR spectrometer.

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Analysis: Look for characteristic absorption bands:

~3000-2500 cm⁻¹ (broad): N-H⁺ stretch of the ammonium salt.

~1720-1680 cm⁻¹ (strong): C=O stretch from the carboxylic acid/carboxylate of the

oxalate.

~1200-1000 cm⁻¹ (strong): C-O-C stretch of the ether (oxetane ring).

Protocol: Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the cationic component.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like

methanol or acetonitrile/water.

Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer

operating in positive ion mode.

Data Analysis: The primary ion observed should correspond to the protonated free base

([C₇H₁₃NO + H]⁺). The measured mass-to-charge ratio (m/z) should match the calculated

exact mass of 128.1070 Da. The oxalate anion is not typically observed in positive ion mode.

Chapter 5: Applications and Safety
A Versatile Building Block in Drug Discovery
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1-Oxa-7-azaspiro[3.5]nonane oxalate is not an end-product but a valuable starting material.

Its utility is primarily as a "protein degrader building block" and a scaffold for creating novel

molecules with complex three-dimensional shapes.[2][6] Its spirocyclic nature provides a rigid,

well-defined exit vector for further chemical elaboration, making it an attractive component for

fragment-based drug design and lead optimization. For instance, its incorporation into

molecules targeting the NQO1 enzyme, which is over-expressed in certain cancer cell lines,

has been explored as a strategy to enhance binding affinity.[1]

Safety and Handling
Appropriate safety precautions are mandatory when handling this compound. The hazard

profile can differ between the free base and its salt forms.

1-Oxa-7-azaspiro[3.5]nonane (Free Base): Classified as causing severe skin burns and eye

damage (H314).[4]

Oxalate Salts: Generally carry warnings for being harmful if swallowed (H302), causing skin

and serious eye irritation (H315, H319), and potentially causing respiratory irritation (H335).

[10]

Recommended Handling Procedures:

Always handle in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,

and chemical-resistant gloves.

Avoid inhalation of the powder and prevent contact with skin and eyes.

In case of accidental contact, flush the affected area with copious amounts of water and seek

medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.mdpi.com/1420-3049/20/8/13864
https://fujc.pp.ua/journal/index.php/fruajc/article/download/548/337
https://www.researchgate.net/publication/377378606_Functionalized_Derivatives_of_2-azaspiro33heptane-1-carboxylic_Acid_and_7-oxa-2-azaspiro35nonane-1-carboxylic_Acid_for_Drug_Design
https://pubchem.ncbi.nlm.nih.gov/compound/1-Oxa-7-azaspiro_3.5_nonane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Oxa-7-azaspiro_3.5_nonane
https://store.apolloscientific.co.uk/product/1-oxa-7-azaspiro35nonane-oxalate
https://store.apolloscientific.co.uk/product/1-oxa-7-azaspiro35nonane-oxalate
https://www.calpaclab.com/1-oxa-7-azaspiro-3-5-nonane-oxalate-min-95-250-mg/ala-o190842-250mg
https://huarong01.lookchem.com/products/CasNo-1408076-14-1-1-Oxa-7-azaspiro-3-5-nonane-oxalate-30558724.html
https://huarong01.lookchem.com/products/CasNo-1408076-14-1-1-Oxa-7-azaspiro-3-5-nonane-oxalate-30558724.html
https://cymitquimica.com/products/54-OR1021038/1523617-84-6/1-oxa-7-azaspiro35nonane-hemioxalate/
https://lab-chemicals.com/product/1-oxa-7-azaspiro3-5nonane-oxalate21-98/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Oxa-7-azaspiro_3.5_nonane-hemioxalate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Oxa-7-azaspiro_3.5_nonane-hemioxalate
https://www.sigmaaldrich.com/HK/zh/product/aldrich/731544
https://www.benchchem.com/product/b1430171#physicochemical-properties-of-1-oxa-7-azaspiro-3-5-nonane-oxalate
https://www.benchchem.com/product/b1430171#physicochemical-properties-of-1-oxa-7-azaspiro-3-5-nonane-oxalate
https://www.benchchem.com/product/b1430171#physicochemical-properties-of-1-oxa-7-azaspiro-3-5-nonane-oxalate
https://www.benchchem.com/product/b1430171#physicochemical-properties-of-1-oxa-7-azaspiro-3-5-nonane-oxalate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1430171?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

